![molecular formula C14H13ClN2O2S B2940353 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide CAS No. 1607265-60-0](/img/structure/B2940353.png)
2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
The compound “2-(2-Chloropropanamido)acetic acid” is a related compound with a molecular weight of 165.58 . It is typically stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of “2-(2-chloropropanamido)prop-2-enoic acid”, a related compound, includes the arrangement of atoms . Another related compound, “ethyl 2-[(2S)-2-chloropropanamido]acetate”, has 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals .
Physical And Chemical Properties Analysis
The related compound “2-(2-Chloropropanamido)acetic acid” is a solid at room temperature . Another related compound, “2-Chlorobutane”, has a boiling point of 425 °C / 797 °F .
Scientific Research Applications
Antitumor Activity
Research has focused on the development and synthesis of novel compounds related to "2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide" with potential antitumor properties. For instance, studies have shown that derivatives of thiophene and thiophene carboxamides exhibit significant inhibitory activity against various cancer cell lines. These findings suggest the potential of these compounds in cancer therapy, highlighting their role in the synthesis of new antitumor agents (Atta & Abdel‐Latif, 2021).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from "2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide" have been investigated for their antimicrobial and anti-inflammatory properties. Research indicates that thiourea derivatives show significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings open pathways for developing novel antimicrobial agents with enhanced effectiveness against biofilm-associated infections (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Polymer Science Applications
The versatility of "2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide" extends to polymer science, where its derivatives are utilized in synthesizing novel polymers. For example, research has focused on developing soluble aromatic polyamides and polyimides derived from thiophene-containing monomers, indicating the material's potential in creating high-performance polymers with specific thermal and mechanical properties. These polymers find applications in various fields, including electronics and materials science, due to their solubility and thermal stability (Imai, Maldar, & Kakimoto, 1984).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloropropanoylamino)-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-8(15)13(19)17-14-10(12(16)18)7-11(20-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGANGXKPWDSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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